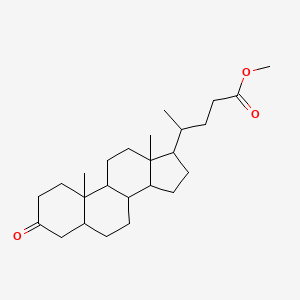![molecular formula C37H48As2N2O6S6 B12289127 5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3,2-ジチアソラン-2-イル)-2-[(1E,3E,5E)-5-[5-(1,3,2-ジチアソラン-2-イル)-1,3-ジヒドロ-3,3-ジメチル-1-(4-スルフォブチル)-2H-インドール-2-イリデン]-1,3-ペンタジエン-1-イル]-3,3-ジメチル-1-(4-スルフォブチル)-3H-インドリウム内部塩は、ジチアソラン、インドリウム、スルフォブチル基など、複数の官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
5-(1,3,2-ジチアソラン-2-イル)-2-[(1E,3E,5E)-5-[5-(1,3,2-ジチアソラン-2-イル)-1,3-ジヒドロ-3,3-ジメチル-1-(4-スルフォブチル)-2H-インドール-2-イリデン]-1,3-ペンタジエン-1-イル]-3,3-ジメチル-1-(4-スルフォブチル)-3H-インドリウム内部塩の合成は、通常、複数段階の有機反応を伴います。主な手順には、次のものが含まれる可能性があります。
- 環化反応によるジチアソラン環の形成。
- 縮合反応によるインドリウムコアの合成。
- スルホン化反応によるスルフォブチル基の導入。
- クロスカップリング反応によるジチアソランとインドリウムユニットのカップリング。
工業的生産方法
この化合物の工業的生産は、収率と純度を高めるために、合成経路の最適化を必要とする可能性があります。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、クロマトグラフィーや再結晶などの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ジチアソラン基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: インドリウムコアは、インドリン誘導体を形成するために還元される可能性があります。
置換: スルフォブチル基は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。たとえば、ジチアソラン基の酸化はスルホキシドを生成する可能性がありますが、インドリウムコアの還元はインドリン誘導体を生成する可能性があります。
科学的研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい反応機構と経路を探索できます。
生物学
生物学では、この化合物は、そのインドリウムコアが蛍光特性で知られているため、蛍光プローブまたはイメージング剤として可能性を秘めています。
医学
医学では、この化合物は、生物活性な官能基の存在により、抗がん活性や抗菌活性など、潜在的な治療特性について調査されています。
産業
産業では、この化合物は、その汎用性の高い化学構造により、ポリマーやナノマテリアルなどの新素材の開発に応用できる可能性があります。
作用機序
5-(1,3,2-ジチアソラン-2-イル)-2-[(1E,3E,5E)-5-[5-(1,3,2-ジチアソラン-2-イル)-1,3-ジヒドロ-3,3-ジメチル-1-(4-スルフォブチル)-2H-インドール-2-イリデン]-1,3-ペンタジエン-1-イル]-3,3-ジメチル-1-(4-スルフォブチル)-3H-インドリウム内部塩がその効果を発揮するメカニズムは、その特定の用途によって異なります。たとえば、蛍光プローブとして、特定の生体分子と相互作用し、励起されると蛍光を発する可能性があります。治療剤として、特定の細胞経路または酵素を標的とし、目的の生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 5-(1,3,2-ジチアソラン-2-イル)-2-[(1E,3E,5E)-5-[5-(1,3,2-ジチアソラン-2-イル)-1,3-ジヒドロ-3,3-ジメチル-1-(4-スルフォブチル)-2H-インドール-2-イリデン]-1,3-ペンタジエン-1-イル]-3,3-ジメチル-1-(4-スルフォブチル)-3H-インドリウム内部塩
- 5-(1,3,2-ジチアソラン-2-イル)-2-[(1E,3E,5E)-5-[5-(1,3,2-ジチアソラン-2-イル)-1,3-ジヒドロ-3,3-ジメチル-1-(4-スルフォブチル)-2H-インドール-2-イリデン]-1,3-ペンタジエン-1-イル]-3,3-ジメチル-1-(4-スルフォブチル)-3H-インドリウム内部塩
独自性
この化合物の独自性は、官能基の組み合わせにあります。これにより、独特の化学的および物理的特性が与えられます。
類似化合物との比較
Similar Compounds
- 5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties
特性
分子式 |
C37H48As2N2O6S6 |
|---|---|
分子量 |
959.0 g/mol |
IUPAC名 |
4-[(2Z)-5-(1,3,2-dithiarsolan-2-yl)-2-[(2E,4E)-5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H48As2N2O6S6/c1-36(2)30-26-28(38-48-20-21-49-38)14-16-32(30)40(18-8-10-24-52(42,43)44)34(36)12-6-5-7-13-35-37(3,4)31-27-29(39-50-22-23-51-39)15-17-33(31)41(35)19-9-11-25-53(45,46)47/h5-7,12-17,26-27H,8-11,18-25H2,1-4H3,(H-,42,43,44,45,46,47) |
InChIキー |
QIWUAZYHUQBKNR-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


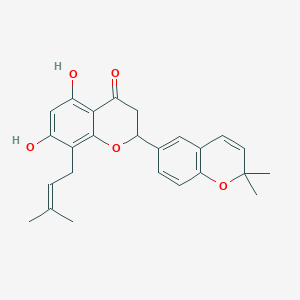
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)
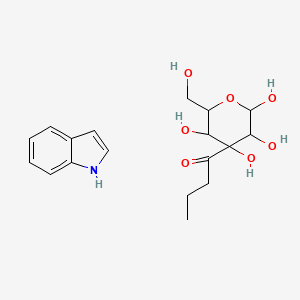
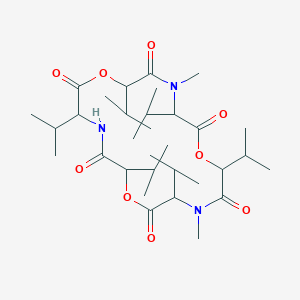
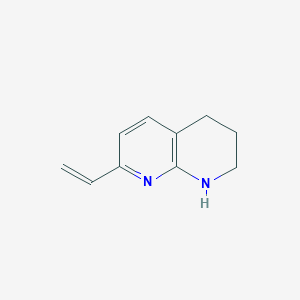
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
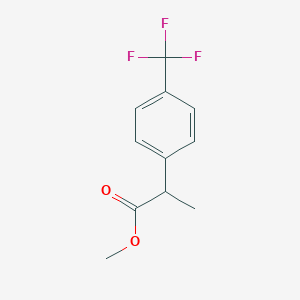
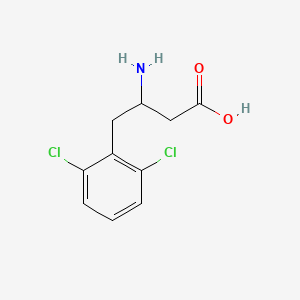
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
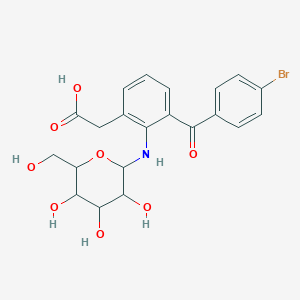
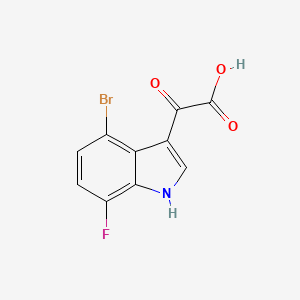
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
